Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic thiophene derivative featuring a tetrahydrobenzo[b]thiophene core substituted with a 3-chlorophenylpiperazine-acetamido side chain and an ethyl ester group. Its synthesis typically involves cyanoacetylation of an amino-tetrahydrobenzo[b]thiophene intermediate, followed by Knoevenagel condensation or amide coupling with substituted piperazine derivatives .
Properties
IUPAC Name |
ethyl 2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O3S/c1-2-30-23(29)21-18-8-3-4-9-19(18)31-22(21)25-20(28)15-26-10-12-27(13-11-26)17-7-5-6-16(24)14-17/h5-7,14H,2-4,8-13,15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEIVCZDDQBAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethyl chloroacetate in the presence of a base such as sodium hydroxide to form the ethyl 2-(3-chlorophenyl)acetate intermediate.
Cyclization: The intermediate undergoes cyclization with piperazine in the presence of a suitable catalyst to form the piperazine derivative.
Amidation: The piperazine derivative is then reacted with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of compounds structurally related to ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Analogous compounds have been synthesized and evaluated for their efficacy against seizures in animal models. For instance, a series of N-phenyl derivatives demonstrated significant activity in models of epilepsy, particularly through the maximal electroshock (MES) and pentylenetetrazole tests . The structure-activity relationship (SAR) studies indicated that modifications in the piperazine moiety could enhance anticonvulsant effects.
Neuropharmacological Investigations
The compound's potential as a neuropharmacological agent is supported by its interaction with neurotransmitter systems. It is theorized that the piperazine group may facilitate binding to serotonin and dopamine receptors, which are crucial in mood regulation and anxiety disorders. This suggests a dual role where the compound could be beneficial not only for seizure disorders but also for psychiatric conditions .
Allosteric Modulation
There is growing interest in the allosteric modulation of receptors involved in various signaling pathways. This compound may serve as an allosteric modulator for purine and pyrimidine receptors. Such modulation can lead to altered receptor activity without directly competing with endogenous ligands, potentially resulting in fewer side effects compared to traditional agonists or antagonists .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over its chemical structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized product. For example, NMR data provides insights into the molecular environment of hydrogen atoms within the compound, which is crucial for understanding its reactivity and interactions .
Case Study 1: Anticonvulsant Efficacy
In a study evaluating various derivatives for anticonvulsant activity, certain compounds exhibited significant efficacy in reducing seizure frequency in animal models. The best-performing analogs were noted for their ability to bind effectively to neuronal voltage-sensitive sodium channels, which play a critical role in neuronal excitability .
Case Study 2: Neurotransmitter Interaction
Another investigation focused on the interaction of similar compounds with serotonin receptors. The findings suggested that these compounds could modulate serotonin signaling pathways, indicating potential applications in treating depression or anxiety disorders .
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and chlorophenyl group are crucial for binding to these targets, leading to modulation of biological pathways. This interaction can result in various pharmacological effects, including inhibition or activation of specific cellular functions.
Comparison with Similar Compounds
Key Observations :
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., IIIb) generally exhibit higher melting points than piperidine analogs (e.g., IIIe), likely due to enhanced hydrogen bonding from the secondary amine .
- Substituent Effects : Electron-withdrawing groups (e.g., 3-chlorophenyl) may improve metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in IIId) .
- Ester vs. Carboxamide : Carboxamide derivatives (e.g., IIIb) often show higher melting points than ester analogs (e.g., IIIe), attributed to stronger intermolecular interactions .
Pharmacological Implications
While biological data for the target compound are unavailable, analogs with 4-benzylpiperazine (IIIb) or 4-(2-fluorobenzyl)piperazine (IIIc) moieties demonstrate acetylcholinesterase inhibition, suggesting that the 3-chlorophenyl variant may share similar activity . The 4,5-dimethylthiophene acrylamido derivatives (e.g., compounds 3a–3k) exhibit antioxidant and anti-inflammatory properties, highlighting the role of the thiophene core in modulating biological effects .
Biological Activity
Ethyl 2-(2-(4-(3-chlorophenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a piperazine ring, a chloro-substituted phenyl group, and a tetrahydrobenzo[b]thiophene moiety. These structural features contribute to its pharmacological properties.
Molecular Formula
- Formula : C₁₄H₁₈ClN₃O₃S
- Molecular Weight : 319.82 g/mol
Structure
Chemical Structure
The biological activity of this compound has been linked to its interaction with various neurotransmitter systems and potential antitumor effects. The presence of the piperazine ring suggests possible interactions with serotonin and dopamine receptors, while the benzo[b]thiophene component may enhance its binding affinity to specific targets.
Neuropharmacological Activity
- Cholinergic Modulation : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. In studies comparing various derivatives, it exhibited moderate AChE inhibition with an IC50 value indicating significant potential for enhancing cholinergic transmission .
- Antidepressant Effects : The piperazine moiety is often associated with antidepressant activity. Compounds containing this structure have shown efficacy in preclinical models for depression, suggesting that this compound may also possess similar properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound.
Case Studies and Findings
- In Vitro Studies : A series of derivatives were tested for their cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 range from 23.2 to 49.9 μM against breast cancer cell lines, indicating promising antitumor activity .
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that it may trigger programmed cell death mechanisms essential for cancer treatment .
Data Table: Antitumor Activity Comparison
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 23.2 - 49.9 | Apoptosis Induction |
| Compound A | MCF-7 | 30.0 | Caspase Activation |
| Compound B | MDA-MB-231 (Breast Cancer) | 45.0 | Cell Cycle Arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
